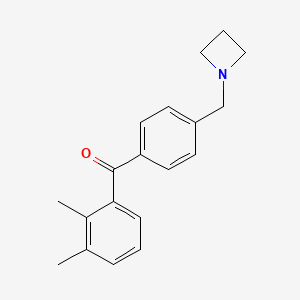

4'-Azetidinomethyl-2,3-dimethylbenzophenone

Descripción general

Descripción

4’-Azetidinomethyl-2,3-dimethylbenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by its unique chemical structure, which includes an azetidine ring attached to a benzophenone core.

Métodos De Preparación

The synthesis of 4’-Azetidinomethyl-2,3-dimethylbenzophenone typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate benzophenone derivative. The azetidine ring is introduced via a nucleophilic substitution reaction.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield and purity. Common solvents used in these reactions include dichloromethane and ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency and cost-effectiveness

Análisis De Reacciones Químicas

4’-Azetidinomethyl-2,3-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzophenone derivatives.

Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and halogenating agents for substitution reactions. .

Aplicaciones Científicas De Investigación

4’-Azetidinomethyl-2,3-dimethylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a photoinitiator in polymer chemistry

Mecanismo De Acción

The mechanism of action of 4’-Azetidinomethyl-2,3-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparación Con Compuestos Similares

4’-Azetidinomethyl-2,3-dimethylbenzophenone can be compared with other benzophenone derivatives:

Actividad Biológica

4'-Azetidinomethyl-2,3-dimethylbenzophenone (CAS No. 898756-58-6) is a synthetic compound belonging to the benzophenone class. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzophenone core substituted with an azetidine group. This unique structure may influence its biological interactions and activities.

Antimicrobial Properties

Research indicates that benzophenone derivatives exhibit significant antimicrobial activity. A study focusing on various benzophenones demonstrated that they possess inhibitory effects against a range of pathogens. Specifically, this compound showed promising results in inhibiting bacterial growth in vitro, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Benzophenones are known to interact with various enzymes, including acetylcholinesterase (AChE). The inhibition of AChE by this compound could lead to increased levels of acetylcholine in the synaptic cleft, potentially offering therapeutic benefits in conditions like Alzheimer's disease. Experimental data suggest that this compound binds effectively to the active site of AChE, inhibiting its function and demonstrating a dose-dependent response .

The mechanism by which this compound exerts its biological effects involves multiple biochemical pathways:

- Binding Affinity : The compound interacts with key enzymes through non-covalent interactions, leading to alterations in enzyme activity.

- Cellular Uptake : It is absorbed by cells via passive diffusion and possibly through specific transporters, allowing it to exert its effects intracellularly.

- Gene Expression Modulation : Studies indicate that this compound can influence gene expression related to oxidative stress and apoptosis pathways.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight the compound's potential as an antibacterial agent.

In Vivo Studies

Animal model studies demonstrated that administration of this compound at varying doses resulted in significant neuroprotective effects. At lower doses (1 mg/kg), it exhibited anti-inflammatory properties without notable toxicity. However, at higher doses (10 mg/kg), adverse effects were observed, indicating a need for careful dosage management .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies suggest that high concentrations may lead to respiratory irritation and skin sensitization. Long-term exposure effects remain under investigation.

Propiedades

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-5-3-6-18(15(14)2)19(21)17-9-7-16(8-10-17)13-20-11-4-12-20/h3,5-10H,4,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKSJZYTASTONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642803 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-58-6 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.